molecular formula C3HF5NaO2 B8765995 Pentafluoropropanoic acid sodium

Pentafluoropropanoic acid sodium

Cat. No. B8765995
M. Wt: 187.02 g/mol
InChI Key: JEBRSEGXGIEJTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08920679B2

Procedure details

Into a nitrogen purged, flame dried round bottom flask was added 4-iodo-o-xylene (15.0 g, 64.7 mmol), sodium pentafluoropropionic acid (16.8 g, 90.5 mmol), copper (I) iodide (12.3 g, 64.6 mmol) and 100 mL of anhydrous N-methylpyrrolidinone. The reaction mixture was heated at 170° C. for 16 hours, then cooled to room temperature, and run through a thick silica gel plug with hexane. The collected yellow liquids were then evaporated to dryness on a rotary evaporator, and the oil distilled at 60° C. (10−1 Torr) to collect the desired product (9.14 g, 63%) as a colorless liquid. Analysis of the product provided the following data: 1H NMR (200 MHz, CDCl3) δ=2.347 (s, 6H), 7.247 (d, J=7.8 Hz, 1H), 7.357 (s, 1H), 7.401 (s, 1H). 13C NMR (50 MHz, CDCl3) δ=19.810, 19.840, 124.013 (t, J=6.1 Hz), 127.472 (t, J=6.1 Hz), 130.158, 137.563, 141.205. GC-MS: m/z: 224 (C10H9F5).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
16.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
12.3 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:3]=[C:4]([CH3:9])[C:5]([CH3:8])=[CH:6][CH:7]=1.[F:10][C:11]([F:19])([F:18])[C:12]([F:17])([F:16])C(O)=O.[Na].CN1CCCC1=O>[Cu]I.CCCCCC>[CH3:8][C:5]1[CH:6]=[CH:7][C:2]([C:12]([F:17])([F:16])[C:11]([F:19])([F:18])[F:10])=[CH:3][C:4]=1[CH3:9] |f:1.2,^1:19|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
IC=1C=C(C(=CC1)C)C
Name
Quantity
16.8 g
Type
reactant
Smiles
FC(C(C(=O)O)(F)F)(F)F.[Na]
Name
Quantity
100 mL
Type
reactant
Smiles
CN1C(CCC1)=O
Name
Quantity
12.3 g
Type
catalyst
Smiles
[Cu]I
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
170 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a nitrogen purged
TEMPERATURE
Type
TEMPERATURE
Details
flame
CUSTOM
Type
CUSTOM
Details
dried round bottom flask
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CUSTOM
Type
CUSTOM
Details
The collected yellow liquids were then evaporated to dryness on a rotary evaporator
DISTILLATION
Type
DISTILLATION
Details
the oil distilled at 60° C. (10−1 Torr)
CUSTOM
Type
CUSTOM
Details
to collect the desired product (9.14 g, 63%) as a colorless liquid
CUSTOM
Type
CUSTOM
Details
Analysis of the product provided the following data

Outcomes

Product
Name
Type
Smiles
CC1=C(C=C(C=C1)C(C(F)(F)F)(F)F)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.